4-(3,5-Dimethylphenyl)thiazol-2-ylamine
Overview
Description
4-(3,5-Dimethylphenyl)thiazol-2-ylamine is an organic compound characterized by a thiazole ring substituted with a 3,5-dimethylphenyl group and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)thiazol-2-ylamine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reaction: The 3,5-dimethylphenyl group is introduced via a substitution reaction, where a suitable precursor like 3,5-dimethylphenyl bromide reacts with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and catalytic processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the thiazole ring or the amine group into more reduced forms, such as thiazolidines or primary amines.
Substitution: The aromatic ring and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated precursors and strong bases or acids are often employed to facilitate substitution reactions.
Major Products
Oxidation: Products include imines, oxides, and nitroso derivatives.
Reduction: Products include thiazolidines and primary amines.
Substitution: Products vary depending on the substituents introduced, such as halogenated thiazoles or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,5-Dimethylphenyl)thiazol-2-ylamine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features allow it to bind to specific biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiazole ring and the amine group play crucial roles in these interactions, facilitating binding to the active sites of target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Phenylthiazol-2-ylamine: Lacks the dimethyl groups on the phenyl ring, resulting in different chemical and biological properties.
4-(3-Methylphenyl)thiazol-2-ylamine: Contains only one methyl group on the phenyl ring, leading to variations in reactivity and biological activity.
4-(3,5-Dimethylphenyl)thiazol-2-ylmethanol:
Uniqueness
4-(3,5-Dimethylphenyl)thiazol-2-ylamine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties. This structural feature can enhance its binding affinity to certain biological targets and modify its reactivity in chemical reactions, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-3-8(2)5-9(4-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWGWNFMUOTEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CSC(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374424 | |
Record name | 4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-25-7 | |
Record name | 4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676348-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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